1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one
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Overview
Description
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanone, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the reaction of 5-bromo-3-methoxysalicylaldehyde with appropriate reagents. One common method involves the condensation reaction with propanone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed:
- Oxidation of the hydroxyl group can yield ketones or aldehydes.
- Reduction of the carbonyl group results in the formation of alcohols.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-Methoxyphenyl)-1-propanone
- 2-Propanone, 1-(4-methoxyphenyl)-
- 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Uniqueness: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the bromine substituent .
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO3/c1-3-8(12)7-4-6(11)5-9(14-2)10(7)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
IJCORXCHQHLQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)OC)O |
Origin of Product |
United States |
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